![molecular formula C16H11N3OS B2843514 11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 946323-96-2](/img/structure/B2843514.png)
11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridothienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to its antimycobacterial activity .
Biochemical Pathways
Given its antimycobacterial activity, it’s plausible that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties . It’s crucial to understand these properties as they greatly impact the bioavailability of the compound.
Result of Action
Given its antimycobacterial activity, it likely results in the inhibition of bacterial growth .
Preparation Methods
The synthesis of 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones containing various fragments at the C(2) position . The reactions of 3-aminopyridothieno[3,2-d]pyrimidin-4-ones with aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel have also been studied .
Chemical Reactions Analysis
7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, formamide, acetic anhydride, and Raney nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can lead to the formation of different derivatives with aliphatic, aromatic, or heteroaromatic fragments at the C(2) position .
Scientific Research Applications
7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications. It has been studied for its potential use in medicinal chemistry due to its diverse biological activities. The compound has shown promise in the development of antimalarial agents . Additionally, it has been evaluated for its anti-inflammatory, antifungal, and antibacterial activities . The compound’s unique structure makes it a valuable target for further research in various fields, including chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as 7-deazaadenines and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . These compounds share structural similarities and exhibit similar biological activities. 7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and its potential as a JAK1 selective inhibitor .
Properties
IUPAC Name |
11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)19-9)15(20)18-8-17-13/h2-8H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJZGPVDJNPLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC=N3)SC2=N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)
![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)
![N-(3-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2843434.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)
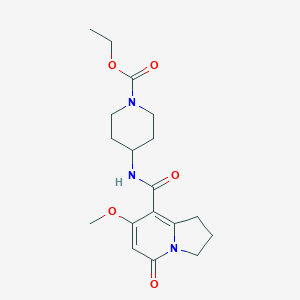
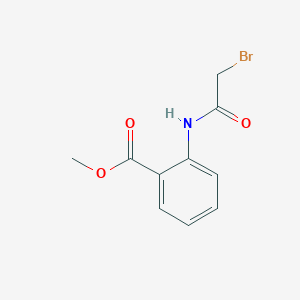
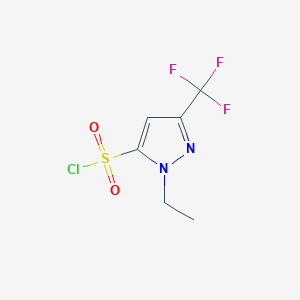

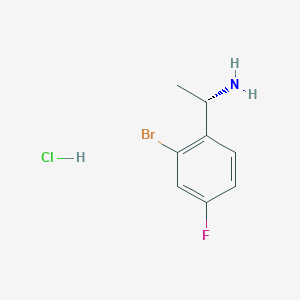
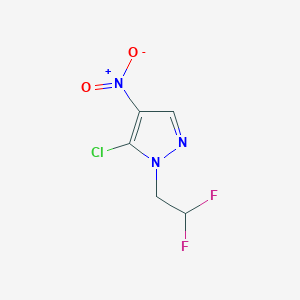
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2843450.png)
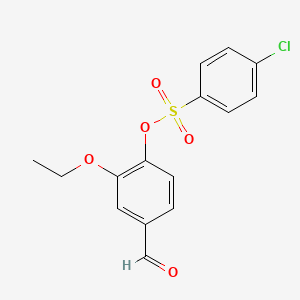
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)

